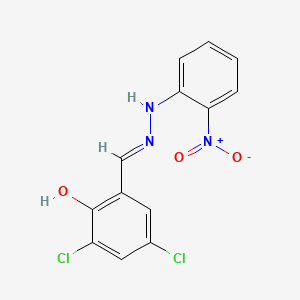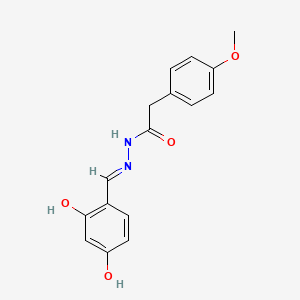![molecular formula C19H17N3O2 B1191322 N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE](/img/structure/B1191322.png)
N'~3~-[(4-HYDROXYPHENYL)METHYLENE]-2,8-DIMETHYL-3-QUINOLINECARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a quinoline ring, a hydrazone linkage, and a hydroxybenzylidene group. Hydrazones have been extensively studied for their pharmacological properties, including antimicrobial, antitubercular, and antidiabetic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2,8-dimethyl-3-quinolinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete condensation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Exhibits antimicrobial and antitubercular activities.
Medicine: Potential use as an antidiabetic and anticancer agent.
Industry: Possible applications in the development of optoelectronic materials due to its structural stability and electronic properties
作用机制
The mechanism of action of N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as urease and proteins involved in microbial cell wall synthesis.
Pathways Involved: Inhibition of enzyme activity, leading to antimicrobial effects; modulation of glucose metabolism pathways for antidiabetic effects
相似化合物的比较
Similar Compounds
- N’-(4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- 4-hydroxybenzylidene-rhodanines
- 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol .
Uniqueness
N’-(4-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline ring and a hydrazone linkage, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
属性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4g/mol |
IUPAC 名称 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-4-3-5-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-8-16(23)9-7-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChI 键 |
ZFJWCRNCGGHRKC-RGVLZGJSSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B1191240.png)

![2-{[1-(2-hydroxyphenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B1191243.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1191244.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1191245.png)



![1-(4-Hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B1191254.png)
![(4Z)-4-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one](/img/new.no-structure.jpg)
![N-[4-({2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B1191256.png)
![methyl 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B1191259.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B1191260.png)
![N-benzyl-4-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B1191261.png)
